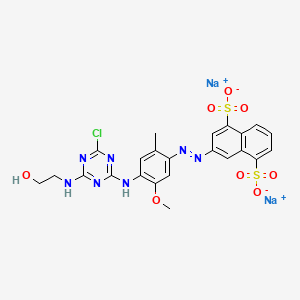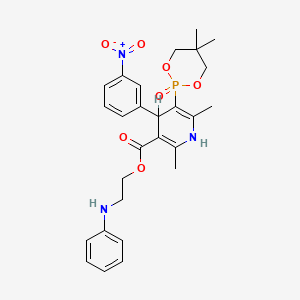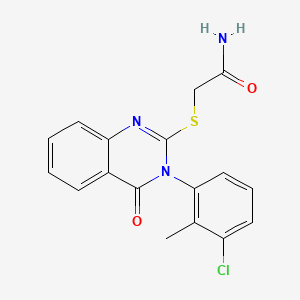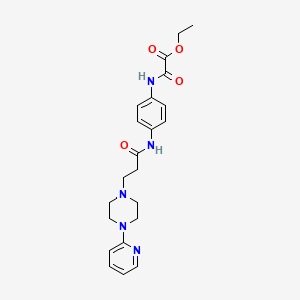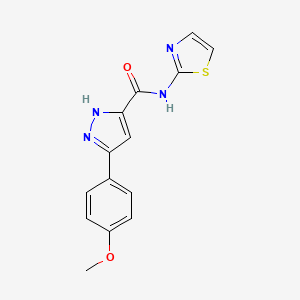
Trifluoroethanethioyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethanethioyl fluoride is a fluorinated thiol compound with the molecular formula CF3CH2SH. It is known for its unique chemical properties, including its ability to form charge transfer complexes with molecular iodine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethanethioyl fluoride can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2,2,2-trifluoroethanethioyl fluoride often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethanethioyl fluoride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiol compounds. These products have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
2,2,2-Trifluoroethanethioyl fluoride has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,2,2-trifluoroethanethioyl fluoride exerts its effects involves its ability to form charge transfer complexes and participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,2,2-trifluoroethanethioyl fluoride include:
2,2,2-Trifluoroethanethiol: A closely related compound with similar chemical properties.
Trifluoromethylbenzyl mercaptan: Another fluorinated thiol with distinct applications.
Perfluorodecanethiol: A longer-chain fluorinated thiol used in different industrial applications.
Uniqueness
What sets 2,2,2-trifluoroethanethioyl fluoride apart from these similar compounds is its specific reactivity and ability to form unique charge transfer complexes. This makes it particularly valuable in specialized chemical synthesis and research applications .
Propriétés
Numéro CAS |
754-13-2 |
|---|---|
Formule moléculaire |
C2F4S |
Poids moléculaire |
132.08 g/mol |
Nom IUPAC |
2,2,2-trifluoroethanethioyl fluoride |
InChI |
InChI=1S/C2F4S/c3-1(7)2(4,5)6 |
Clé InChI |
GJEYOMRYFSEJBX-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



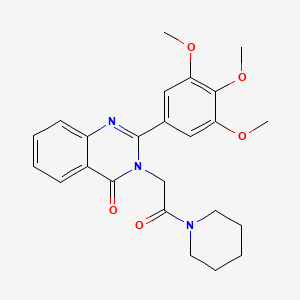

![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)

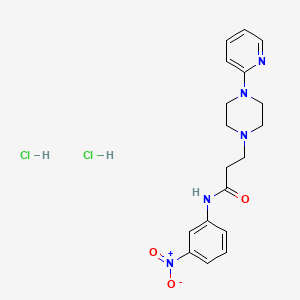
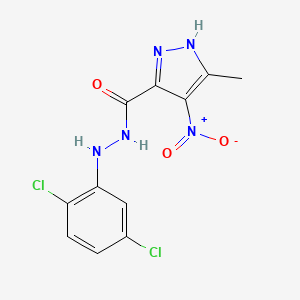
![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
